molecular formula C24H30O14 B10825274 Cornuside

Cornuside

Cat. No.: B10825274
M. Wt: 542.5 g/mol
InChI Key: SMTKSCGLXONVGL-UPIRYGIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cornuside can be synthesized through various chemical processes, although detailed synthetic routes are not extensively documented. The extraction from natural sources, particularly Cornus officinalis, remains the primary method. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the iridoid glycosides from the plant material .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cornus officinalis fruits. The process includes drying the fruits, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and concentration of this compound .

Chemical Reactions Analysis

Types of Reactions: Cornuside undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Cornuside exerts its effects through several molecular targets and pathways:

    Neuroprotection: this compound alleviates neuronal injuries, reduces amyloid plaque pathology, inhibits Tau phosphorylation, and repairs synaptic damage.

    Anti-inflammatory: this compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. .

Comparison with Similar Compounds

Cornuside is compared with other iridoid glycosides such as neothis compound A-D, which are also derived from Cornus officinalis. These compounds share similar biological activities but differ in their specific molecular structures and potency . For instance:

This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Properties

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKSCGLXONVGL-UPIRYGIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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